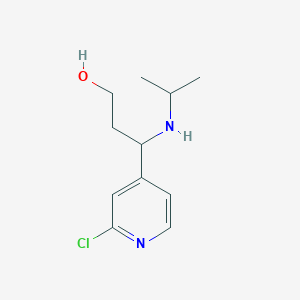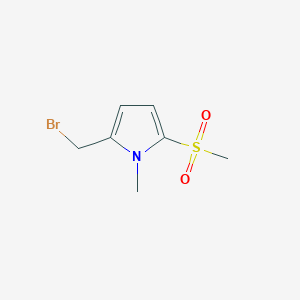
4-(4-Chlorocyclohex-3-en-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorocyclohex-3-en-1-yl)pyridine is a chemical compound with the molecular formula C11H14ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. The structure of this compound consists of a pyridine ring substituted with a 4-chlorocyclohex-3-en-1-yl group.
準備方法
The synthesis of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorocyclohex-3-en-1-yl chloride with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反応の分析
4-(4-Chlorocyclohex-3-en-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclohexane derivative.
科学的研究の応用
作用機序
The mechanism of action of 4-(4-Chlorocyclohex-3-en-1-yl)pyridine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets are still under investigation, but it is believed to exert its effects through binding to specific sites on proteins or nucleic acids .
類似化合物との比較
4-(4-Chlorocyclohex-3-en-1-yl)pyridine can be compared with other similar compounds, such as:
4-(3-Cyclohexen-1-yl)pyridine: This compound has a similar structure but lacks the chlorine atom.
2-(4-Chlorocyclohex-3-en-1-yl)pyridine: This isomer has the chlorine atom and the cyclohexenyl group attached at different positions on the pyridine ring, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
特性
CAS番号 |
88260-31-5 |
|---|---|
分子式 |
C11H12ClN |
分子量 |
193.67 g/mol |
IUPAC名 |
4-(4-chlorocyclohex-3-en-1-yl)pyridine |
InChI |
InChI=1S/C11H12ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h3,5-9H,1-2,4H2 |
InChIキー |
ZNTWYTOODMKDKA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CCC1C2=CC=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)

![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)

![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)




